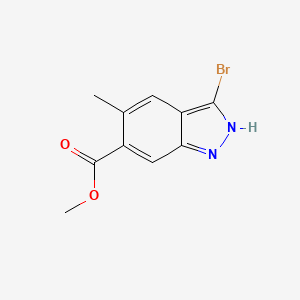

Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate

Description

Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core—a bicyclic structure comprising a five-membered ring with two adjacent nitrogen atoms fused to a benzene ring. The molecule is substituted with a bromine atom at position 3, a methyl group at position 5, and a methyl ester at position 6. These substituents confer distinct electronic and steric properties:

- Bromine (position 3): An electron-withdrawing group that enhances reactivity in cross-coupling reactions, making the compound a valuable intermediate in medicinal chemistry .

- Methyl ester (position 6): Improves solubility in organic solvents, facilitating synthetic applications .

This compound is part of the broader class of "privileged substructures," which are known for their ability to interact with diverse biological targets, making them critical in drug discovery .

Properties

IUPAC Name |

methyl 3-bromo-5-methyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-3-7-8(12-13-9(7)11)4-6(5)10(14)15-2/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNRIFLIAABMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231394 | |

| Record name | Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-52-1 | |

| Record name | Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes the bromination of 5-methyl-1H-indazole-6-carboxylic acid using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Various substituted indazole derivatives.

Oxidation and Reduction: Different oxidation states of the indazole ring.

Ester Hydrolysis: 3-bromo-5-methyl-1H-indazole-6-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. For instance, studies have shown significant cytotoxic effects against breast and lung cancer cells.

- Antiviral Properties : The compound has demonstrated efficacy against influenza virus strains by reducing viral replication in vitro. Its IC50 values are reported to be in the low micromolar range, showcasing its potential as an antiviral agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its bromine atom allows for various substitution reactions, which can be exploited to introduce different functional groups into the molecule.

Key Reactions Include :

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling to form complex organic structures .

Biological Studies

This compound is also employed in biological studies to understand enzyme inhibition and receptor modulation. Its interactions with various biomolecules can provide insights into cellular signaling pathways and metabolic processes.

Biochemical Properties :

- Interaction with Enzymes : The compound interacts with kinases and other enzymes, influencing their activity and potentially altering metabolic pathways.

- Gene Expression Modulation : It has been shown to affect gene expression related to cell cycle regulation and apoptosis, indicating its role in cellular processes.

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science. Its unique electronic properties make it suitable for developing novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards molecular targets. The carboxylate ester group may undergo hydrolysis, releasing the active form of the compound that exerts its effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The position of substituents on the indazole scaffold significantly impacts chemical reactivity and biological activity. Key analogs include:

Key Observations :

Heterocyclic Analogs: Indole vs. Pyrazole Derivatives

Structural variations in the core heterocycle lead to divergent properties:

Indole Derivatives :

- Example: 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ()

- Differences : Indole lacks the dual nitrogen atoms of indazole, reducing hydrogen-bonding capacity and altering π-π stacking interactions. Indole derivatives in show higher melting points (>200°C), suggesting greater crystalline stability compared to indazole esters .

Pyrazole Derivatives :

Functional Group Variations

The nature and position of ester groups influence solubility and reactivity:

- Methyl vs. Ethyl Esters :

- Carboxylic Acid Derivatives :

- 3-Bromo-1H-indazole-7-carboxylic acid (similarity 0.89) lacks the methyl ester, reducing solubility but enabling direct conjugation to amine-containing scaffolds .

Biological Activity

Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate is a compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Indazole Derivatives

Indazole derivatives have garnered attention in medicinal chemistry due to their varied biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

The specific substitution pattern of this compound imparts unique chemical properties that enhance its biological activity .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity and thereby modulating biochemical pathways. For instance, it may inhibit or activate kinases, which are crucial for cellular signaling.

- Cell Signaling Modulation : By binding to specific receptors on cell surfaces, this compound can alter signal transduction pathways, affecting gene expression and cellular metabolism.

- Gene Expression Regulation : The compound has been shown to influence the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to altered cell proliferation and differentiation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study demonstrated that this compound induces apoptosis in several cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors. The IC50 values observed were promising, indicating significant potency against cancer cells .

- Anti-inflammatory Effects : In vitro experiments showed that this compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Properties : The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicated effective inhibition at low concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate?

Answer:

The synthesis typically involves multi-step functionalization of indazole precursors. A common approach includes:

- Bromination : Introduce the bromo substituent using bromine (Br₂) in acetic acid under controlled conditions, as demonstrated in analogous indazole bromination reactions .

- Esterification : Methyl ester formation via reaction of the carboxylic acid precursor with methanol and a catalytic acid (e.g., H₂SO₄) or using methyl halides in the presence of a base.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Key Validation : Confirm regioselectivity via (e.g., methyl singlet at δ ~2.5 ppm) and (carboxylate carbon at δ ~165–170 ppm) .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A combination of techniques is critical:

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1700–1750 cm) and indazole NH (~3350 cm) .

- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm), bromine’s deshielding effects, and methyl groups (e.g., δ 2.5 ppm for C5-CH₃). confirms carboxylate (δ ~165–170 ppm) and quaternary carbons .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H] and isotopic patterns (e.g., ) to confirm molecular weight.

Advanced: How can crystallographic data discrepancies be resolved during structure determination?

Answer:

Contradictions in X-ray data (e.g., anomalous thermal parameters, missing electron density) require:

- Refinement : Use SHELXL for iterative least-squares refinement with restraints for disordered regions. Adjust weighting schemes to improve R-factors .

- Validation : Apply PLATON/CHECKCIF to analyze symmetry, hydrogen bonding, and geometric outliers. Address twinning with TWINLAWS in SHELXL .

- Visualization : ORTEP for Windows aids in detecting anisotropic displacement errors. Compare experimental bond lengths/angles with DFT-optimized models .

Advanced: What strategies optimize reaction yields for brominated indazole derivatives?

Answer:

Yield optimization involves:

- Temperature Control : Bromination at 0–5°C minimizes side reactions (e.g., di-bromination) .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or phase-transfer catalysts to enhance regioselectivity.

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry if unreacted starting material persists.

Case Study : In analogous syntheses, yields improved from 45% to 72% by switching from Br₂ to N-bromosuccinimide (NBS) in DMF .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR requires systematic analog synthesis and biological testing:

- Substituent Variation : Replace bromo/methyl groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups.

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Computational Modeling : Dock analogs into protein active sites (AutoDock Vina) to predict binding affinities.

Reference : Similar indazole derivatives showed enhanced activity when bromine was replaced with iodine, suggesting halogen size impacts target interactions .

Advanced: How to address conflicting NMR data between synthetic batches?

Answer:

Discrepancies (e.g., shifted peaks, split signals) may arise from:

- Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and temperature during acquisition.

- Tautomerism : Indazole NH tautomerization can cause signal splitting. Use D₂O exchange to confirm NH presence .

- Impurity Profiling : Run to detect minor impurities. Compare with LC-MS data for batch consistency.

Advanced: What are best practices for computational modeling of this compound’s reactivity?

Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Reaction Pathway Mapping : Simulate bromination transition states (IRC analysis) to identify rate-limiting steps.

- Solvent Effects : Include PCM models for solvation energy corrections.

Validation : Compare computed shifts (GIAO method) with experimental data to assess model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.